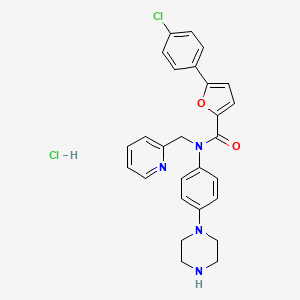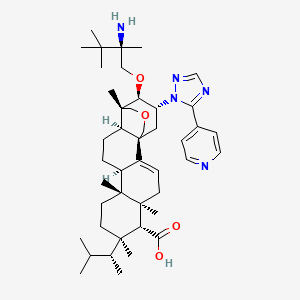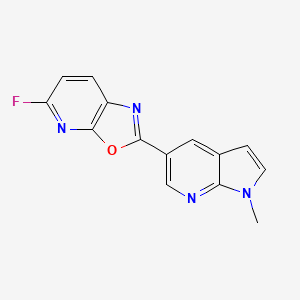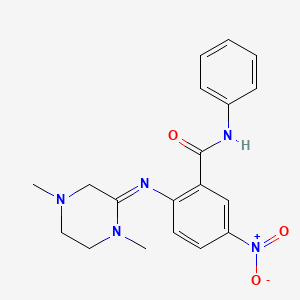
(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA.
ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity: Research has demonstrated the anticonvulsant properties of related compounds, such as 4-nitro-N-phenylbenzamides. These compounds were efficient in the maximal electroshock-induced seizure (MES) test in mice, indicating potential as anticonvulsant agents (Bailleux et al., 1995).
Hypoxia-Selective Cytotoxicity: Another study explored the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares some structural similarities. This research provides insights into the potential applications of such compounds in targeting hypoxic tumor cells (Palmer et al., 1995).
Anticancer Activity: A series of 2,4-diamino-1,3,5-triazine derivatives, which include a structure similar to the compound , showed remarkable activity against melanoma cell lines. This suggests potential applications in the development of anticancer drugs (Sa̧czewski et al., 2006).
Neuroprotective Effects: Research on related benzamide-type HDAC inhibitors with diketopiperazine groups showed promising effects in protecting against ischemia-induced neuronal cell death. This indicates potential neuroprotective applications (Hirata et al., 2018).
Antibacterial Evaluation: Compounds similar in structure to the target compound, specifically 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, have shown significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Ravichandiran et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of ML336 is the Venezuelan equine encephalitis virus (VEEV) strain TC-83 . VEEV is an alphavirus that is endemic to Central and South America and is known to cause periodic outbreaks of encephalitis in both humans and equids . Specifically, ML336 appears to target the VEEV non-structural protein 2 (nsP2), which is necessary for transcription and replication of viral RNA .
Mode of Action
ML336 inhibits viral RNA synthesis by interfering with the viral replicase complex . This complex is responsible for the replication of the viral RNA, and by inhibiting its function, ML336 effectively halts the replication of the virus. The compound is a direct-acting antiviral, suggesting a direct interaction with viral proteins .
Biochemical Pathways
The primary biochemical pathway affected by ML336 is the viral RNA synthesis pathway. By inhibiting the synthesis of all forms of VEEV RNA, ML336 prevents the virus from replicating and spreading . This inhibition is highly specific to VEEV, with no measurable activity against other viruses such as Chikungunya .
Pharmacokinetics
ML336 has a favorable in vitro pharmacokinetic profile, which includes moderate blood-brain barrier permeability . This suggests that the compound can cross the blood-brain barrier, which is crucial for treating neurological conditions like encephalitis caused by VEEV.
Result of Action
The result of ML336’s action is a potent antiviral effect in cell culture models . It inhibits a VEEV-induced cytopathic effect in three strains of the virus (TC-83, V3526, and Trinidad donkey) in the low nanomolar range without showing cytotoxicity . Furthermore, ML336 dramatically reduces viral titer .
Action Environment
The action of ML336 is influenced by the cellular and biochemical environment. For instance, the compound’s antiviral activity correlates with its ability to inhibit viral RNA synthesis . .
Análisis Bioquímico
Biochemical Properties
ML336 has been found to interact with several biomolecules, particularly the nonstructural proteins of the VEEV . These interactions are crucial for its antiviral activity.
Cellular Effects
In cellular studies, ML336 has shown significant effects on various types of cells infected with VEEV. It has been observed to limit in vitro viral replication, thereby reducing the viral progeny . This suggests that ML336 may influence cell function by impacting cell signaling pathways and gene expression related to viral replication.
Molecular Mechanism
The molecular mechanism of action of ML336 involves its interaction with the nonstructural proteins of VEEV. It is believed that ML336 exerts its effects at the molecular level by binding to these proteins, thereby inhibiting their function and ultimately limiting viral replication .
Dosage Effects in Animal Models
In animal models, the effects of ML336 have been observed to vary with different dosages. At a dosage of 5 mg kg(-1) day(-1), significant protection was observed in VEEV-infected mice
Transport and Distribution
The transport and distribution of ML336 within cells and tissues are critical aspects of its function. While specific transporters or binding proteins have not been identified, it is known that ML336 can reach the brain in mice , suggesting it can cross the blood-brain barrier.
Propiedades
IUPAC Name |
2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAMTBFFNOHDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





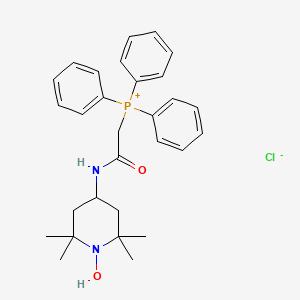
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

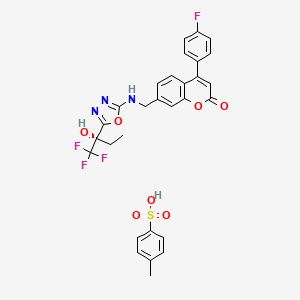
![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)
![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)
